Sp-cAMPS

Description

RP-cAMP-S is a protein kinase A inhibitor; SP-cAMP-S is a protein kinase A agonist

Structure

3D Structure

Propriétés

IUPAC Name |

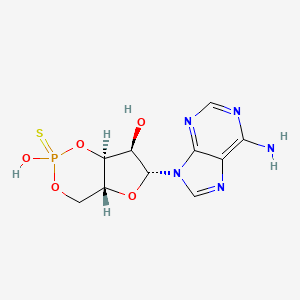

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 |

Source

|

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 |

Source

|

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sp-cAMPS as a PKA Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a potent and widely used cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). This compound serves as a critical tool in cell signaling research, offering a stable and effective alternative to the endogenous second messenger, cyclic AMP (cAMP). This document details the mechanism of action of this compound, presents quantitative data on its interaction with PKA isoforms, provides detailed experimental protocols for its use, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and Protein Kinase A (PKA)

Protein Kinase A is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene transcription, cell growth, and apoptosis.[1] The activity of PKA is primarily regulated by the intracellular concentration of cAMP.[2] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate their downstream targets.[2]

This compound is a phosphorothioate analog of cAMP. The substitution of a non-bridging oxygen atom with sulfur in the phosphate ring renders this compound resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[3] This resistance to degradation ensures a more sustained activation of PKA compared to transient increases in endogenous cAMP. Furthermore, its increased lipophilicity allows it to readily cross cell membranes, making it an effective tool for studying PKA signaling in intact cells.[3]

Mechanism of Action

This compound functions as a cAMP agonist, mimicking the action of the endogenous second messenger. It binds to the two tandem cAMP-binding domains (CNB-A and CNB-B) on the PKA regulatory subunits.[4] This binding event triggers an allosteric conformational change in the regulatory subunits, which reduces their affinity for the catalytic subunits.[5] Consequently, the active catalytic subunits are released, enabling them to phosphorylate a wide array of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr).[2]

Quantitative Data: this compound Interaction with PKA

The efficacy and selectivity of this compound and its derivatives can be quantified through various parameters such as the half-maximal effective concentration (EC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values can vary depending on the specific PKA isoform and the experimental conditions.

| Compound | PKA Isoform | Parameter | Value | Reference |

| This compound | PKA I/II | Activator | Potent activator | [6][7] |

| This compound | PDE3A | Ki | 47.6 µM | [6][7] |

| This compound | PDE10 GAF domain | EC50 | 40 µM | [6][7] |

| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [8][9] |

| Sp-8-CPT-cAMPS | PKA I (Site A) vs PKA II (Site A) | Selectivity | 153-fold | [10] |

| Sp-8-CPT-cAMPS | PKA II (Site B) vs PKA I (Site B) | Selectivity | 59-fold | [10] |

| cAMP | PKA RIα | EC50 | 35 nM | [5] |

| cAMP | PKA RIIβ | EC50 | 18 nM | [5] |

| N6-modified analog (HE33) | PKA RIIβ | EC50 | 45 nM | [5] |

| N6-modified analog (HE33) | PKA RIα | EC50 | 414 nM | [5] |

Experimental Protocols

In Vitro PKA Kinase Assay using this compound

This protocol describes a non-radioactive method to measure the kinase activity of purified PKA upon activation by this compound, using a fluorescently labeled peptide substrate.

Materials:

-

Purified PKA catalytic subunit

-

PKA regulatory subunits (optional, for studying holoenzyme activation)

-

This compound solution (e.g., 1 mM stock in water)

-

Fluorescently labeled PKA substrate peptide (e.g., Kemptide-FITC)

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)

-

Stop solution (e.g., 100 mM EDTA)

-

384-well microplate, black

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer and the fluorescently labeled PKA substrate peptide at the desired final concentration.

-

Prepare Enzyme and Activator: In separate tubes, dilute the purified PKA and this compound to the desired concentrations in kinase reaction buffer.

-

Initiate the Reaction: In the wells of the 384-well plate, add the PKA enzyme solution. To initiate the kinase reaction, add the this compound solution followed immediately by the kinase reaction mix. The final volume should be between 20-50 µL. Include control wells with no enzyme and no this compound.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding the stop solution to each well.

-

Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used. A decrease in fluorescence polarization or an increase in a specific fluorescence signal (depending on the assay format) indicates substrate phosphorylation.

-

Data Analysis: Calculate the change in fluorescence signal relative to the control wells to determine PKA activity. Plot the activity as a function of this compound concentration to determine the EC50.

Cell-Based Assay for PKA Activation: Western Blotting for Phospho-CREB

This protocol assesses PKA activation in cultured cells by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

This compound solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. The ratio of phospho-CREB to total CREB indicates the level of PKA activation.

Measurement of Intracellular cAMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels, which can be useful for comparing the effects of this compound with agents that modulate endogenous cAMP.

Materials:

-

Cultured cells

-

This compound or other stimulating agents

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer (typically provided in the ELISA kit, often containing 0.1 M HCl)

-

cAMP ELISA kit (commercially available from various suppliers)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Stimulation: Add this compound or other stimulating agents and incubate for the desired time.

-

Cell Lysis: Aspirate the media and lyse the cells with the lysis buffer provided in the kit. This step also stops endogenous enzymatic activity.

-

ELISA Procedure: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves:

-

Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

-

Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample for antibody binding.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The absorbance is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using the cAMP standards and determine the concentration of cAMP in the cell lysates.

Visualization of Signaling Pathways and Workflows

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway activated by an external stimulus, leading to the generation of cAMP and subsequent activation of PKA. This compound bypasses the initial steps by directly activating PKA.

Experimental Workflow for Investigating PKA Activation

This diagram outlines a typical experimental workflow for studying the effects of this compound on PKA activation and downstream cellular events.

Conclusion

This compound is an indispensable tool for researchers investigating PKA-mediated cell signaling. Its cell permeability and resistance to enzymatic degradation provide a reliable and sustained method for activating PKA in a controlled manner. By understanding its mechanism of action and utilizing the quantitative data and experimental protocols outlined in this guide, researchers can effectively probe the intricate roles of PKA in various physiological and pathological processes, ultimately aiding in the development of novel therapeutic strategies targeting this critical signaling pathway.

References

- 1. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP-dependent protein kinase (PKA) complexes probed by complementary differential scanning fluorimetry and ion mobility–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of Sp-cAMPS in the cAMP Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating a vast array of physiological processes. The downstream effects of cAMP are primarily executed by Protein Kinase A (PKA) and, to a lesser extent, Exchange Protein Directly Activated by cAMP (EPAC). Understanding and manipulating the cAMP pathway is a cornerstone of both basic research and therapeutic development. Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile analog of cAMP that has become an indispensable tool for researchers in this field. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the cAMP signaling cascade.

This compound: A Potent PKA Activator with Enhanced Stability

This compound is a diastereomer of cAMPS where a sulfur atom replaces one of the non-bridging oxygen atoms in the cyclic phosphate moiety. This single atomic substitution confers several advantageous properties that make it a superior tool for studying cAMP-mediated processes compared to the native second messenger.

Mechanism of Action

Like cAMP, this compound activates PKA by binding to the regulatory subunits of the inactive PKA holoenzyme, which consists of two regulatory (R) and two catalytic (C) subunits. The binding of two molecules of this compound to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate downstream target proteins, initiating a cascade of cellular responses.[1] this compound acts as a potent activator of both PKA type I (PKA-I) and PKA type II (PKA-II).[2][3]

The key advantage of this compound lies in its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[4] PDEs are enzymes responsible for the degradation of cAMP, thus terminating the signaling cascade.[4] The phosphorothioate modification in this compound renders it significantly less susceptible to cleavage by PDEs, leading to a sustained activation of PKA in experimental systems. This property is invaluable for elucidating the downstream consequences of prolonged PKA activation without the confounding variable of cAMP degradation.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₅O₅PS | [3] |

| PKA Activation | Potent activator of PKA-I and PKA-II | [2][3] |

| PDE Resistance | Significantly more resistant to hydrolysis by PDEs compared to cAMP. | |

| PDE Inhibition | Competitive inhibitor of PDE3A | [2][3] |

| Ki (PDE3A) | 47.6 µM | [2][3] |

| EC₅₀ (PDE10 GAF domain binding) | 40 µM | [2][3] |

| Cell Permeability | Moderately cell-permeable. More lipophilic derivatives like this compound-AM show enhanced permeability. | [5] |

| EPAC Activation | Weak activator of EPAC. | [6][7] |

Visualizing the cAMP Pathway and this compound Action

The following diagrams, generated using the DOT language, illustrate the canonical cAMP signaling pathway and the mechanism of action of this compound.

Quantitative Data on this compound and Related Analogs

The following tables summarize key quantitative data for this compound and other relevant cAMP analogs, providing a basis for experimental design and interpretation.

Table 1: PKA Activation by cAMP Analogs

| Compound | PKA Isoform | EC₅₀ (nM) | Reference(s) |

| Sp-8-Br-cAMPS | PKA | 360 | [8] |

| Note: Direct comparative EC₅₀ values for this compound versus cAMP for each PKA isoform are not consistently reported across the literature. Potency can vary depending on the assay conditions and the specific PKA isoform. |

Table 2: Interaction of this compound with Phosphodiesterases

| Parameter | Value | Target | Reference(s) |

| Kᵢ | 47.6 µM | PDE3A | [2][3] |

| EC₅₀ (binding) | 40 µM | PDE10 GAF domain | [2][3] |

Table 3: EPAC Activation by cAMP Analogs

| Compound | Target | EC₅₀ (µM) | Reference(s) |

| 8-pCPT-2'-O-Me-cAMP | EPAC1 | 2.2 | [6] |

| cAMP | EPAC1 | 50 | [7] |

| Sp-8-BnT-cAMPS | EPAC2 | Potent activator (more so than cAMP) | [6][7] |

| Note: this compound is generally considered a weak activator of EPAC, with more specific analogs like 8-pCPT-2'-O-Me-cAMP being preferred for studying EPAC-mediated signaling. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental systems.

In Vitro PKA Activity Assay (using Kemptide as substrate)

This protocol describes a common method for measuring PKA activity in vitro.

Materials:

-

Purified PKA holoenzyme or cell lysate containing PKA

-

This compound

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or plate reader for non-radioactive assay

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Kemptide, and the PKA source.

-

Add varying concentrations of this compound to the reaction mixture. A typical concentration range to test is 10 nM to 100 µM.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto P81 paper).

-

For the radioactive assay, wash the P81 paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated Kemptide using a scintillation counter or a suitable detection method for the non-radioactive assay.

-

Plot the PKA activity as a function of this compound concentration to determine the EC₅₀.

Analysis of CREB Phosphorylation in Cultured Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of the transcription factor CREB, a downstream target of PKA.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors

-

Primary antibody against phosphorylated CREB (pCREB, Ser133)

-

Primary antibody against total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specific duration (e.g., 15-60 minutes). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.

-

Quantify the band intensities to determine the relative increase in CREB phosphorylation.

Phosphodiesterase (PDE) Activity Assay

This protocol can be used to assess the resistance of this compound to hydrolysis by PDEs.

Materials:

-

Purified PDE enzyme

-

This compound

-

cAMP (as a positive control)

-

[³H]-cAMP or a non-radioactive cAMP detection kit

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Snake venom nucleotidase (for radioactive assay)

-

Anion exchange resin (for radioactive assay)

Procedure:

-

Prepare reaction mixtures containing the assay buffer and the purified PDE enzyme.

-

Add either cAMP or this compound to the reaction mixtures. For the radioactive assay, a small amount of [³H]-cAMP is included.

-

Incubate the reactions at 37°C for a defined time course.

-

Stop the reaction (e.g., by boiling).

-

For the radioactive assay, add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.

-

Separate the unhydrolyzed cyclic nucleotide from the hydrolyzed product using anion exchange chromatography.

-

Quantify the amount of hydrolyzed product.

-

Compare the rate of hydrolysis of cAMP to that of this compound to determine the relative resistance of this compound to PDE activity.

Conclusion

This compound is a powerful and reliable tool for researchers investigating the cAMP signaling pathway. Its potent PKA agonism, coupled with its resistance to phosphodiesterase degradation, allows for sustained and specific activation of PKA-dependent signaling events. This technical guide provides a foundational understanding of this compound, its properties, and its application in key experimental protocols. By leveraging the information and methodologies presented herein, researchers can effectively employ this compound to further unravel the complexities of cAMP signaling in health and disease.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Sp-cAMPS: Structure, Chemical Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a key cell-permeable cyclic AMP (cAMP) analog. Its unique properties make it an invaluable tool for studying cAMP-mediated signaling pathways. This document details its chemical structure, physicochemical and biological properties, and provides standardized experimental protocols for its use in research.

Core Concepts: Structure and Chemical Properties

This compound is a phosphorothioate analog of cAMP. The critical modification is the substitution of a non-bridging oxygen atom in the phosphate group with a sulfur atom. This seemingly minor change confers significant chemical and biological properties that distinguish it from the endogenous second messenger, cAMP.

The "Sp" designation refers to the stereochemistry at the phosphorus center. This specific spatial arrangement of the sulfur atom is crucial for its function as a potent agonist of cAMP-dependent protein kinase (PKA).[1] Its diastereomer, Rp-cAMPS, in contrast, often acts as a competitive antagonist at cAMP-binding sites.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The phosphorothioate modification significantly enhances the stability of this compound against hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This resistance to degradation leads to a more sustained activation of cAMP signaling pathways in cellular and tissue models. Furthermore, this compound exhibits increased lipophilicity compared to cAMP, facilitating its passage across cell membranes.

| Property | Value/Description | Reference |

| Molecular Formula | C10H11N5O5PS | [2] |

| Molecular Weight | 348.26 g/mol | [2] |

| CAS Number | 71774-13-5 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | |

| Stability | More resistant to hydrolysis by PDEs than cAMP | |

| Lipophilicity | More lipophilic than cAMP | [4] |

Biological Activity and Mechanism of Action

This compound is a potent activator of PKA and can also interact with other cAMP-binding proteins, such as Exchange Protein Directly Activated by cAMP (Epac) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Protein Kinase A (PKA) Activation

The primary mechanism of action of this compound is the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of two molecules of a cAMP agonist, such as this compound, to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[5] These catalytic subunits are then free to phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.

Interaction with Other cAMP Effectors

While a potent PKA agonist, this compound can also influence other cAMP-sensitive signaling molecules:

-

Epac: this compound can activate Epac proteins, which are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2.[6] This activation is independent of PKA and can lead to diverse cellular outcomes, including changes in cell adhesion, secretion, and gene expression.[7]

-

HCN Channels: These ion channels are involved in regulating neuronal and cardiac rhythmicity. Direct binding of cyclic nucleotides, including this compound, to the C-terminus of HCN channels modulates their activity, typically by shifting their activation to more depolarized membrane potentials.[8][9]

-

Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of some PDE isoforms, such as PDE3A.[3][10] This inhibition can further potentiate cAMP signaling by preventing the breakdown of endogenous cAMP.

Quantitative Biological Data

| Target | Parameter | Value | Reference |

| PKA I/II | Activity | Potent Activator | [3][10] |

| PDE3A | Ki | 47.6 µM | [3][10] |

| PDE10 GAF domain | EC50 | 40 µM | [3][10] |

Signaling Pathways

This compound initiates signaling cascades through PKA and Epac, leading to a wide range of cellular responses.

PKA Signaling Pathway

Caption: this compound-mediated PKA activation pathway.

Epac Signaling Pathway

Caption: this compound-mediated Epac activation pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro PKA Activity Assay

This assay measures the ability of this compound to activate PKA, which then phosphorylates a specific substrate.

Caption: General workflow for an in vitro PKA activity assay.

Methodology:

-

Reaction Setup: Prepare a reaction buffer containing PKA enzyme, a specific PKA substrate (e.g., Kemptide), ATP (can be radiolabeled with ³²P or used with a phosphospecific antibody for detection), and MgCl₂.

-

Initiation: Add varying concentrations of this compound or a vehicle control to the reaction mixture to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a solution such as EDTA to chelate Mg²⁺, which is essential for kinase activity.

-

Detection: Detect the level of substrate phosphorylation. This can be achieved through various methods:

-

Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based Assay: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

-

ELISA-based Assay: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA format.

-

-

Data Analysis: Quantify the amount of phosphorylated substrate and plot the data as a function of this compound concentration to determine parameters like EC₅₀.

Cellular Epac Activation Assay

This assay typically measures the activation of the downstream target of Epac, Rap1.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to an appropriate confluency. Treat the cells with different concentrations of this compound or a positive control (e.g., 8-pCPT-2'-O-Me-cAMP) for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing inhibitors of proteases and phosphatases to preserve the activation state of proteins.

-

Rap1-GTP Pulldown: The active, GTP-bound form of Rap1 is selectively pulled down from the cell lysate using a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS immobilized on glutathione-agarose beads.

-

Western Blotting: The pulled-down Rap1-GTP is then detected and quantified by Western blotting using a Rap1-specific antibody.

-

Data Analysis: The amount of activated Rap1 is normalized to the total amount of Rap1 in the cell lysate. The results can be used to generate a dose-response curve for this compound-induced Epac activation.

Patch-Clamp Electrophysiology for HCN Channel Modulation

This technique allows for the direct measurement of the effect of this compound on HCN channel activity in live cells.

Methodology:

-

Cell Preparation: Use cells endogenously expressing or heterologously overexpressing HCN channels.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cells. The intracellular pipette solution should contain a defined concentration of this compound or be used for control recordings without the compound.

-

Voltage Protocol: Apply a series of hyperpolarizing voltage steps to elicit HCN channel currents (Ih).

-

Data Acquisition: Record the current responses before and after the application of this compound, or compare recordings from cells dialyzed with and without this compound in the pipette solution.

-

Data Analysis: Analyze the current traces to determine changes in current amplitude, activation kinetics, and the voltage-dependence of activation. A shift in the half-maximal activation voltage (V₁/₂) to more depolarized potentials is indicative of HCN channel potentiation.

Conclusion

This compound is a powerful and versatile tool for researchers investigating cAMP signaling. Its enhanced stability and cell permeability compared to endogenous cAMP allow for robust and sustained activation of PKA and other cAMP effectors in a variety of experimental settings. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the multifaceted roles of cAMP in cellular physiology and pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Sp-camp | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sp-2-Cl-cAMPS BIOLOG Life Science Institute [biolog.de]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of cAMP modulation of HCN pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Sp-cAMPS: A Researcher's Guide to a Potent cAMP Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) stands as a cornerstone tool in cellular signaling research. This potent and versatile analog of cyclic adenosine monophosphate (cAMP) offers distinct advantages over the endogenous second messenger, making it an invaluable asset for dissecting cAMP-mediated signaling pathways, particularly those involving Protein Kinase A (PKA). This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Concepts: Understanding this compound

This compound is a sulfur-substituted derivative of cAMP. The key modification lies in the replacement of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom, specifically in the Sp (S-planar) stereochemical configuration. This seemingly subtle alteration has profound functional consequences, underpinning its utility in research.

Mechanism of Action: Potent and Persistent PKA Activation

The primary mechanism of action for this compound is the activation of PKA.[1] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of a second messenger, in this case, this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[2][3] These liberated catalytic subunits are then free to phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.

The Sp-configuration of the phosphorothioate group is crucial for its agonistic activity. It effectively mimics the binding of cAMP to the regulatory subunits of PKA, leading to robust activation of the kinase.[1]

Resistance to Phosphodiesterases: A Key Advantage

A significant advantage of this compound over native cAMP is its pronounced resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[4] PDEs are enzymes that rapidly degrade cAMP, thereby terminating the signaling cascade. The sulfur substitution in this compound renders it a poor substrate for most PDEs, leading to sustained intracellular concentrations and prolonged activation of PKA. This property is particularly valuable in experimental settings, allowing for more controlled and potent stimulation of cAMP signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound, providing a comparative overview for experimental design.

| Parameter | Value | Target | Reference |

| Ki (inhibition constant) | 47.6 µM | Phosphodiesterase 3A (PDE3A) | [5] |

| EC50 (half-maximal effective concentration) | 40 µM | PDE10 GAF domain binding | [5] |

Note: Specific activation constants (Ka) for this compound with different PKA isoforms are not consistently reported in the literature. However, it is widely established as a potent activator of both PKA type I and type II.[5]

Signaling Pathway and Experimental Workflow Visualizations

To aid in conceptualization, the following diagrams illustrate the core signaling pathway involving this compound and a typical experimental workflow for its use.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound (sodium salt or triethylammonium salt)

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water or buffer to the tube.

-

Vortex thoroughly until the this compound is completely dissolved. The sodium salt of this compound generally has good water solubility.[5]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. A solution stored at -20°C is typically stable for at least one month, while at -80°C it can be stable for up to six months.[5]

In Vitro PKA Kinase Assay

This protocol outlines a non-radioactive, ELISA-based assay to measure PKA activity in response to this compound.

Materials:

-

PKA Kinase Activity Assay Kit (e.g., from Enzo Life Sciences or Abcam)[6][7]

-

Purified PKA enzyme (if not included in the kit)

-

This compound stock solution

-

ATP solution

-

Kinase reaction buffer

-

Phospho-specific substrate antibody

-

Secondary antibody-HRP conjugate

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare all buffers and reagents as per the kinase activity assay kit manufacturer's instructions.

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in kinase reaction buffer to determine a dose-response curve. Include a no-Sp-cAMPS control.

-

Assay Plate Preparation: If using a pre-coated substrate plate, wash the wells with the provided wash buffer.

-

Kinase Reaction:

-

Add the purified PKA enzyme to each well.

-

Add the different concentrations of this compound to the respective wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for the time recommended in the kit protocol (typically 30-90 minutes).[6]

-

-

Detection:

-

Stop the reaction by adding the provided stop solution or by washing the wells.

-

Add the phospho-specific substrate antibody and incubate as recommended.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

Add the TMB substrate and allow the color to develop.

-

Stop the color development by adding the stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Plot the absorbance as a function of this compound concentration to determine the EC50 for PKA activation.

Western Blot Analysis of PKA Substrate Phosphorylation in Cell Culture

This protocol describes how to assess the activation of PKA in cultured cells by detecting the phosphorylation of its downstream substrates.

Materials:

-

Cultured cells of interest

-

This compound stock solution

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Phospho-PKA substrate antibody (recognizes the RRXS/T motif)[8]

-

Antibody against a specific phosphorylated PKA substrate (e.g., phospho-CREB Ser133)

-

Antibody against the total (phosphorylated and unphosphorylated) form of the specific substrate

-

Antibody against a loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to grow to the desired confluency.

-

Starve the cells in serum-free medium for a few hours if necessary to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for the desired time points. Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., phospho-PKA substrate antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total substrate and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.

In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the administration of this compound to mice for in vivo studies. Specific dosages and routes of administration will need to be optimized for the particular research question and mouse model.

Materials:

-

This compound sodium salt

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Syringes and needles appropriate for the chosen route of administration

-

Mice

Procedure:

-

Animal Handling and Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Preparation of Dosing Solution:

-

Dissolve the this compound sodium salt in sterile saline to the desired concentration. A concentration of 1 µg/µL has been used for direct infusion into the prefrontal cortex.[5]

-

Ensure the solution is sterile, for example, by filtering it through a 0.22 µm filter.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: This is a common systemic administration route. The volume and concentration will need to be determined based on the mouse's weight and the desired dose.

-

Intracerebroventricular (i.c.v.) or Direct Brain Infusion: For neuroscience studies targeting the central nervous system, direct administration into the brain may be necessary. This requires stereotaxic surgery and specialized infusion equipment.

-

-

Post-Administration Monitoring and Tissue Collection:

-

Monitor the animals for any adverse effects.

-

At the desired time point after administration, euthanize the animals and collect the tissues of interest.

-

Process the tissues immediately for downstream analysis (e.g., Western blotting, immunohistochemistry, or kinase assays) or snap-freeze them in liquid nitrogen and store them at -80°C for later use.

-

Conclusion

This compound is an indispensable tool for researchers investigating cAMP-mediated signaling. Its potency as a PKA activator and its resistance to degradation by PDEs allow for robust and sustained activation of the PKA pathway in a variety of experimental systems. By understanding its core properties and utilizing the detailed protocols provided in this guide, researchers can effectively employ this compound to unravel the complexities of cellular signaling and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein kinase A - Wikipedia [en.wikipedia.org]

- 3. Evolution of the cAMP-dependent protein kinase (PKA) catalytic subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 7. abcam.com [abcam.com]

- 8. media.cellsignal.com [media.cellsignal.com]

Sp-cAMPS: A Technical Guide for Studying Protein Kinase A Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a potent and versatile tool for the investigation of Protein Kinase A (PKA) signaling pathways. This document details its mechanism of action, provides quantitative data for its activity, and offers detailed experimental protocols for its application in various research contexts.

Introduction to this compound

This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Unlike the endogenous second messenger cAMP, this compound exhibits significantly higher resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a more sustained activation of PKA in experimental systems.[3] Its ability to mimic the effects of cAMP makes it an invaluable tool for elucidating the intricate roles of PKA in a multitude of cellular processes, from gene expression and metabolism to neuronal signaling and muscle contraction.[4][5]

This compound exists as a diastereomer, with the "Sp" configuration conferring agonistic properties, while its counterpart, Rp-cAMPS, acts as a competitive antagonist of PKA activation.[6] This stereospecificity allows for precise control over PKA activity in experimental setups.

Mechanism of Action

The canonical activation of PKA occurs when four molecules of cAMP bind to the two regulatory (R) subunits of the inactive PKA holoenzyme (R2C2). This binding event induces a conformational change in the R subunits, leading to the dissociation of the two catalytic (C) subunits.[7][8] The released C subunits are then free to phosphorylate serine and threonine residues on a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.[9]

This compound activates PKA through the same fundamental mechanism, binding to the regulatory subunits and promoting the release of the active catalytic subunits.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of this compound.

Table 1: PKA Activation by this compound and cAMP

| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIIβ/RIα) |

| This compound | RIα | 1590 | 0.7 |

| RIIβ | 2270 | ||

| cAMP | RIα | 36 | 2.0 |

| RIIβ | 18 |

Data sourced from a fluorescence anisotropy-based assay.[10]

Table 2: Inhibition of Phosphodiesterases by this compound

| Enzyme | Inhibition Constant (Ki) |

| PDE3A | 47.6 µM |

Data indicates this compound is a competitive inhibitor of PDE3A.[2]

Table 3: Binding to PDE10 GAF Domain

| Domain | EC50 |

| PDE10 GAF domain | 40 µM |

[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PKA function.

In Vitro PKA Kinase Assay using Kemptide Substrate

This protocol describes a radioactive filter-binding assay to measure the activity of purified PKA or PKA in cell/tissue extracts upon activation by this compound.

Materials:

-

Purified PKA catalytic subunit or cell/tissue lysate

-

This compound sodium salt (stock solution in water or buffer)

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Stopping Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

-

Water bath or incubator at 30°C

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix. For a final volume of 50 µL, combine:

-

Kinase Buffer

-

Desired concentration of this compound (e.g., for a dose-response curve, concentrations ranging from 10 nM to 100 µM can be tested).

-

Kemptide (final concentration typically 50-100 µM).

-

PKA enzyme or lysate (amount to be optimized for linear reaction kinetics).

-

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (final concentration typically 100 µM, with a specific activity of 200-500 cpm/pmol).

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting a 25 µL aliquot onto a numbered P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 paper in a beaker containing at least 200 mL of 75 mM phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid. Finally, rinse once with acetone to dry the paper.

-

Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Controls:

-

Negative Control: A reaction without PKA enzyme/lysate to determine background radiation.

-

Basal Activity Control: A reaction without this compound to measure the basal PKA activity.

-

Positive Control: A reaction with a saturating concentration of cAMP (e.g., 10 µM) to determine maximal PKA activation.[1][4]

Cellular Assay: Western Blot for Phospho-CREB

This protocol outlines the steps to assess the activation of PKA in cultured cells by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cultured cells (e.g., HEK293, PC12, or primary neurons)

-

This compound sodium salt

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB (for loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of this compound (e.g., 10 µM to 1 mM) for a specific duration (e.g., 15-30 minutes). Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

PKA Signaling Pathway

The following diagram illustrates the central role of PKA in the cAMP signaling pathway and its interaction with upstream and downstream components.

Conclusion

This compound is an indispensable pharmacological tool for the study of PKA-mediated signaling. Its enhanced stability and cell permeability compared to cAMP allow for robust and sustained activation of PKA in a variety of experimental models. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the multifaceted roles of PKA in health and disease, and to support the development of novel therapeutic strategies targeting this crucial signaling pathway.

References

- 1. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 5. Subcellular Location of PKA Controls Striatal Plasticity: Stochastic Simulations in Spiny Dendrites | PLOS Computational Biology [journals.plos.org]

- 6. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Sp-cAMPS: A Technical Guide to its Application as a Research Tool in cAMP Signaling

Executive Summary: This document provides an in-depth technical overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a critical research tool for investigating cyclic AMP (cAMP)-mediated signaling pathways. As a potent and metabolically stable activator of cAMP-dependent Protein Kinase A (PKA), this compound offers distinct advantages over the endogenous messenger, cAMP, and other analogs. This guide details its mechanism of action, key quantitative parameters, and applications, and provides standardized experimental protocols for its use in both in vitro and in vivo research, aimed at researchers, scientists, and drug development professionals.

Introduction: The Need for Stable cAMP Analogs

The discovery of cyclic AMP as a ubiquitous second messenger was a landmark in cell biology.[1] It is a key transducer of extracellular signals, activating effectors like Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and cyclic nucleotide-gated ion channels.[2][3] However, the utility of cAMP itself in experimental settings is limited by its rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability.[4]

This challenge spurred the development of synthetic analogs. A significant breakthrough was the synthesis of diastereomers of adenosine-3',5'-cyclic monophosphorothioate (cAMPS), where a sulfur atom replaces a non-bridging oxygen in the phosphate group. This modification resulted in two stereoisomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS). This compound was identified as a potent PKA activator (agonist), while Rp-cAMPS acts as a competitive inhibitor (antagonist).[5][6] The resistance of these phosphorothioate analogs to hydrolysis by most PDEs makes them invaluable tools for sustained and controlled activation or inhibition of the cAMP pathway.[4][7]

Mechanism of Action

The Canonical cAMP/PKA Signaling Pathway

The cAMP-dependent signaling pathway is a fundamental mechanism in cellular regulation.[1] It is typically initiated when an extracellular ligand binds to a G-protein-coupled receptor (GPCR), activating the associated Gs alpha subunit. This subunit then stimulates adenylyl cyclase to convert ATP into cAMP.[8] In its inactive state, PKA exists as a heterotetramer (R₂C₂) composed of two regulatory (R) subunits and two catalytic (C) subunits.[5] The binding of four cAMP molecules (two to each R subunit) induces a conformational change, causing the release of the now-active C subunits.[8][9] These C subunits then phosphorylate serine or threonine residues on specific substrate proteins, modulating their activity and eliciting a cellular response.[1]

This compound as a PKA Activator

This compound functions as a direct chemical mimic of cAMP. It binds to the same sites on the PKA regulatory subunits, inducing the conformational change that liberates the active catalytic subunits.[10] Its key advantage is its phosphorothioate modification, which renders it highly resistant to degradation by PDEs.[7] This ensures a stable and sustained level of PKA activation, allowing researchers to uncouple the PKA activation state from the complex dynamics of endogenous cAMP synthesis and degradation. This is crucial for dissecting signaling events downstream of PKA.

Comparison with cAMP and Rp-cAMPS

The functional differences between cAMP, this compound, and its diastereomer, Rp-cAMPS, are fundamental to their use as research tools.

-

This compound (Agonist): Binds to and activates the PKA holoenzyme, causing the release of the catalytic subunits. It is resistant to PDE hydrolysis.[5][11]

-

Rp-cAMPS (Antagonist): Competitively binds to the regulatory subunits but fails to induce the necessary conformational change for catalytic subunit release. It effectively "locks" the PKA holoenzyme in an inactive state, thus acting as a potent inhibitor of cAMP-mediated PKA activation.[4][6]

-

cAMP (Endogenous Agonist): The natural activator of PKA, but its cellular levels are transient and tightly regulated by the balanced activity of adenylyl cyclases and PDEs.[3]

Key Properties and Quantitative Data

The utility of this compound is defined by its biochemical properties, which have been characterized across various systems. While primarily a PKA activator, it can also interact with other cAMP-binding proteins, such as PDEs.

| Parameter | Value | Target Protein/Domain | Significance | Reference |

| PKA Activation | Potent Activator | PKA Type I & II | Primary mechanism of action. | [11][12] |

| Kᵢ | 47.6 µM | Phosphodiesterase 3A (PDE3A) | Acts as a competitive inhibitor of some PDEs at higher concentrations. | [11][12] |

| EC₅₀ | 40 µM | PDE10 GAF domain | Binds to and activates certain PDE isoforms. | [11][12] |

| Metabolic Stability | High | N/A | Resistant to hydrolysis by PDEs, leading to sustained action. | [4][7] |

| Membrane Permeability | Low to Moderate | N/A | Generally requires higher concentrations for extracellular application. More lipophilic versions (e.g., this compound-AM) are available for enhanced cell entry.[13] | [4] |

Applications in Research

This compound is a versatile tool used to investigate numerous biological processes regulated by PKA.

-

Studying PKA-Dependent Phosphorylation: By providing sustained PKA activation, this compound allows for the robust study of downstream phosphorylation events, such as the phosphorylation of cAMP Response Element-Binding protein (CREB).[7]

-

Mimicking Hormonal Responses: It is widely used in cell culture to mimic the effects of hormones that act via the cAMP pathway, such as glucagon in hepatocytes.[11]

-

Neuroscience Research: this compound has been infused directly into specific brain regions to investigate the role of PKA in processes like memory, addiction, and neuronal excitability.[7]

-

Drug Development: It serves as a reference compound in screening assays designed to identify novel modulators of the cAMP/PKA pathway.

-

Affinity Purification: Derivatives of this compound have been developed and immobilized on matrices to serve as tools for the affinity purification and proteomic analysis of cAMP-binding proteins.[5]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell type, tissue, or animal model being used.

General Handling and Preparation

-

Reconstitution: this compound is typically supplied as a sodium salt or triethylammonium salt.[12][14] Reconstitute the powder in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to create a concentrated stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C.[12]

-

Purity: Ensure the use of high-purity this compound, as trace contamination with its antagonist counterpart, Rp-cAMPS, can lead to confounding results.[4]

Protocol: PKA Activation in Cell Culture and Western Blot Analysis

This protocol describes a typical workflow for treating cultured cells with this compound to assess the phosphorylation of a downstream PKA target, CREB.

Methodology:

-

Cell Plating: Plate cells (e.g., HEK293, primary neurons) in appropriate culture vessels and grow to 70-80% confluency.

-

Starvation (Optional): To reduce basal PKA activity, replace the growth medium with a low-serum or serum-free medium for 4-16 hours prior to treatment.

-

Treatment: Prepare working solutions of this compound in the culture medium. A typical final concentration range is 10-100 µM. Include a vehicle-only control group. Aspirate the starvation medium and add the treatment media to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 15, 30, 60 minutes) at 37°C.

-

Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Homogenization: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Quantification and Analysis: Determine the protein concentration of the supernatant. Perform Western blot analysis using antibodies specific for a phosphorylated PKA substrate (e.g., Phospho-CREB Ser133) and a total protein control (e.g., total CREB).[15]

Protocol: In Vivo Microinfusion

This protocol is based on methodologies used in neuroscience research to assess the behavioral and biochemical effects of direct PKA activation in a specific brain region.[7]

Methodology:

-

Animal Preparation: Perform stereotaxic surgery on the subject animal (e.g., rat, mouse) to implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens). Allow for a post-operative recovery period.

-

Solution Preparation: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration (e.g., 1 µg/µL or a specific molarity like 80 nmol in 1 µL, as used in previous studies).[7] Prepare a vehicle-only solution for control infusions.

-

Microinfusion: On the day of the experiment, gently restrain the animal. Insert an internal injection cannula that extends just beyond the tip of the guide cannula. Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound or vehicle solution over a period of several minutes using a microinfusion pump.

-

Behavioral Testing: Following infusion, conduct the relevant behavioral paradigm to assess the effects of PKA activation on the behavior of interest (e.g., self-administration, memory tasks).

Conclusion

This compound is an indispensable tool in the study of signal transduction. Its ability to potently and persistently activate PKA in a manner resistant to enzymatic degradation provides researchers with a level of experimental control unattainable with endogenous ligands. From elucidating fundamental signaling pathways in cell culture to probing the molecular basis of behavior in vivo, this compound continues to facilitate critical discoveries across diverse fields of biomedical research. The careful application of this compound, alongside its antagonistic counterpart Rp-cAMPS, allows for the precise dissection of PKA-dependent cellular processes.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Regulation of Nuclear PKA revealed by spatiotemporal manipulation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of cAMP-Dependent Protein Kinase in the Nucleus Accumbens in Cocaine Self-Administration and Relapse of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase A - Wikipedia [en.wikipedia.org]

- 9. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound-AM BIOLOG Life Science Institute [biolog.de]

- 14. Sp-camp | Sigma-Aldrich [sigmaaldrich.com]

- 15. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intracellular Landscape: A Technical Guide to the Targets of Sp-cAMPS

For Researchers, Scientists, and Drug Development Professionals

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable, and phosphodiesterase-resistant analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Its stability and functional mimicry of cAMP make it an invaluable tool for dissecting cAMP-mediated signaling pathways. This technical guide provides an in-depth exploration of the known and potential intracellular targets of this compound, offering a comprehensive resource for researchers leveraging this powerful chemical probe.

Core Intracellular Targets of this compound

This compound primarily exerts its effects by interacting with a conserved set of cAMP-binding proteins. The major intracellular targets identified to date include:

-

Protein Kinase A (PKA): As a direct activator, this compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits.[1] These active subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, regulating a vast array of cellular processes including metabolism, gene transcription, and cell cycle progression.[1] this compound is a potent activator of both PKA type I and type II isoforms.[2]

-

Exchange Protein Directly Activated by cAMP (EPAC): this compound activates EPAC proteins (EPAC1 and EPAC2), which function as guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[3] Upon activation by this compound, EPAC undergoes a conformational change that unmasks its catalytic domain, leading to the activation of Rap GTPases and subsequent modulation of cellular processes such as cell adhesion, exocytosis, and apoptosis.[4]

-

Phosphodiesterases (PDEs): While primarily known as a cAMP agonist, this compound also acts as a competitive inhibitor of certain phosphodiesterases, the enzymes responsible for cAMP degradation. Notably, this compound is a potent inhibitor of PDE3A.[2] By inhibiting PDE activity, this compound can potentiate its own effects and those of endogenous cAMP by preventing its breakdown. It also binds to the regulatory GAF domain of PDE10.[2]

-

Cyclic Nucleotide-Gated (CNG) Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides.[5] While direct studies with this compound are less common, their established role as cAMP effectors makes them highly probable targets. Activation of CNG channels by this compound would lead to the influx of cations like Ca2+ and Na+, thereby modulating cellular excitability and calcium signaling.

-

Popeye Domain-Containing (POPDC) Proteins: This family of transmembrane proteins possesses a conserved Popeye domain that functions as a high-affinity cAMP-binding domain, comparable to that of PKA.[6] POPDC proteins are implicated in cardiac rhythmicity and muscle development.[7] Their interaction with this compound is expected to modulate their function in regulating membrane protein trafficking and signaling complexes.

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related analogs with its primary targets. This data is crucial for designing experiments and interpreting results.

| Target | Ligand | Parameter | Value | Reference(s) |

| PDE3A | This compound | K_i | 47.6 µM | [2] |

| PDE10 (GAF domain) | This compound | EC_50 | 40 µM | [2] |

| EPAC2 | cAMP | AC_50 | 20.2 µM | [3] |

| EPAC1 | 8-pCPT-2'-O-Me-cAMP | AC_50 | 1.8 µM | [8] |

| EPAC2 | 8-pCPT-2'-O-Me-cAMP | AC_50 | 3.5 µM | [8] |

| EPAC2 | Sp-8-BnT-cAMPS | - | 10x higher potency than cAMP | [9] |

Note: AC_50 (half-maximal activation constant) and EC_50 (half-maximal effective concentration) values are context-dependent and can vary based on experimental conditions. Data for direct binding affinity (K_d) or activation constants for this compound with PKA isoforms, CNG channels, and POPDC proteins require further investigation.

Experimental Protocols for Target Identification and Validation

Identifying the full spectrum of this compound intracellular targets requires robust experimental approaches. Affinity-based methods are particularly powerful for isolating and identifying binding partners from complex cellular lysates.

Protocol 1: Affinity Chromatography using Immobilized this compound to Identify Binding Proteins

This protocol describes the enrichment of this compound-binding proteins from a cell lysate using an affinity resin. Sp-8-AEA-cAMPS agarose is a recommended resin due to its superior enrichment properties and mild elution conditions.[10]

Materials:

-

Sp-8-AEA-cAMPS-Agarose or similar affinity resin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., lysis buffer with lower salt concentration)

-

Elution buffer (e.g., wash buffer supplemented with 10-50 mM this compound or a high salt concentration)

-

Spin columns or chromatography columns

-

Cell culture of interest

-

Bradford assay reagent

-

SDS-PAGE gels and reagents

-

Mass spectrometry facility for protein identification

Methodology:

-

Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a Bradford assay.

-

Resin Equilibration: Wash the this compound-agarose resin with lysis buffer to equilibrate it.

-

Binding: Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation to allow for binding of target proteins.

-

Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. Repeat this step 3-5 times.

-

Elution: Elute the specifically bound proteins from the resin by incubating with elution buffer. Competitive elution with free this compound is generally preferred for preserving protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise unique protein bands for identification by mass spectrometry.

Protocol 2: Pull-Down Assay to Validate Protein-Protein Interactions

This protocol is used to confirm a suspected interaction between a known protein (bait) and a potential this compound-regulated binding partner (prey).

Materials:

-

Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged)

-

Affinity resin specific for the tag (e.g., Glutathione-agarose for GST-tag)

-

Cell lysate containing the "prey" protein

-